molecular formula C14H10FNO B15396451 9-Acetyl-4-fluorocarbazole

9-Acetyl-4-fluorocarbazole

Cat. No.: B15396451
M. Wt: 227.23 g/mol
InChI Key: GGHXUFRLXYITKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Acetyl-4-fluorocarbazole is a fluorinated carbazole derivative featuring an acetyl group (-COCH₃) at the 9-position and a fluorine atom at the 4-position of the carbazole ring. Carbazoles are heterocyclic aromatic compounds with a 12-π-electron system, widely studied for their pharmaceutical, optoelectronic, and material science applications.

Properties

Molecular Formula

C14H10FNO

Molecular Weight

227.23 g/mol

IUPAC Name

1-(4-fluorocarbazol-9-yl)ethanone

InChI

InChI=1S/C14H10FNO/c1-9(17)16-12-7-3-2-5-10(12)14-11(15)6-4-8-13(14)16/h2-8H,1H3

InChI Key

GGHXUFRLXYITKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C3=CC=CC=C31)C(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural differences among carbazole derivatives arise from substituent types, positions, and their electronic effects. Below is a comparative analysis:

Table 1: Structural Comparison of Carbazole Derivatives
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
9-Acetyl-4-fluorocarbazole 9-Acetyl, 4-F C₁₄H₁₀FNO 227.24 Electron-withdrawing groups at C9 and C4
N-{3-[(6-Fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide () 6-F, 9-Carbonyl C₂₁H₁₉FNO₂ 344.38 Fluorine at C6; tetrahydrocarbazole core
9-Propyl-9H-carbazole () 9-Propyl C₁₅H₁₅N 209.29 Electron-donating alkyl group at C9
3-Bromo-9-(4-fluorobenzyl)-9H-carbazole () 3-Br, 9-(4-F-benzyl) C₁₉H₁₃BrFN 362.22 Bulky benzyl substituent at C9; bromine at C3

Key Observations:

  • Substituent Position: Fluorine at C4 (in this compound) vs. C6 () alters electronic distribution.
  • Substituent Type: Acetyl groups (electron-withdrawing) contrast with propyl (electron-donating, ) or benzyl (bulky, ), influencing solubility and intermolecular interactions .
  • Core Structure: Tetrahydrocarbazoles () exhibit reduced aromaticity compared to planar carbazoles (), impacting biological activity and material properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.